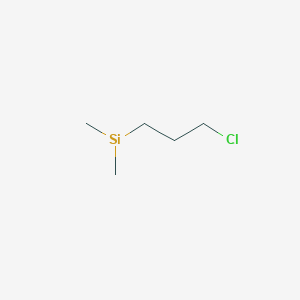

硅烷,(3-氯丙基)二甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Silane, (3-chloropropyl)dimethyl-, is a compound of interest in the field of organosilicon chemistry due to its potential applications in various domains, including surface modification, drug synthesis, and as a precursor for other silane coupling agents. The synthesis and study of such compounds are crucial for expanding the utility of silicon-containing molecules in industrial and pharmaceutical contexts.

Synthesis Analysis

The synthesis of related multifunctional (chloromethyl)silanes has been demonstrated through coupling reactions between (chloromethyl)lithium and chlorosilanes . Similarly, chloropropthyl triethoxyl group silane, a related compound, has been synthesized using ethyl alcohol and γ-chloropropthyl trichloro silane, with a high yield of over 90% . These methods highlight the versatility and efficiency of synthesizing chloropropyl silanes for further applications.

Molecular Structure Analysis

The molecular structure of bis(chloromethyl)dimethyl silane has been investigated in the gas phase, revealing the presence of different conformations and providing detailed bond lengths and angles . Additionally, the molecular structures of various (dimethylamino)halogenosilanes have been studied, showing monomeric structures in the gas phase and providing insights into the conformational preferences around the silicon-nitrogen bonds .

Chemical Reactions Analysis

The reactivity of (dimethylamino)silanes with surface-hydrated silicon dioxide has been explored, indicating the formation of a dense grafted layer upon reaction, which is thermally stable and relatively volatile . Furthermore, the dehydrochlorination of trichloro(2,3-dichloropropyl)silane has been studied, leading to the formation of various chlorinated silanes . These reactions underscore the chemical versatility of chloropropyl silanes and their potential for surface modification and synthesis of other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane, (3-chloropropyl)dimethyl-, and related compounds are influenced by their molecular structure and the presence of functional groups. For instance, the electron diffraction studies provide valuable information on the gas-phase geometry of these molecules, which is essential for understanding their reactivity and physical properties . The thermal stability and volatility of the silylating agents derived from these silanes are also notable, as they are critical factors for their practical applications .

科学研究应用

表面改性和催化

硅烷,特别是 3-(氯丙基)三乙氧基硅烷 (CPTES) 的形式,被广泛用于像稻壳二氧化硅这样的材料的表面改性以制造催化剂。这些改性表面表现出增强的物理和催化潜力,证明在各种反应中有益 (Adam, Appaturi, & Iqbal, 2012)。

木材防腐和增强

在木材工业中,有机功能性硅烷通常与其他硅化合物结合,用于提高木材的尺寸稳定性、耐久性和耐火性。这种处理显著提高了木材对环境因素的抵抗力,使经过硅处理的木材适用于户外使用 (Mai & Militz, 2004)。

牙科应用

在牙科中,硅烷对于将树脂复合材料粘合到二氧化硅基或二氧化硅涂层的间接修复材料至关重要。在硅烷化之前,采用酸蚀刻和摩擦化学二氧化硅涂层等表面预处理方法,以实现持久的粘合 (Matinlinna, Lung, & Tsoi, 2018)。

纳米技术和材料科学

硅烷偶联剂在纳米技术和材料科学中对于改性金属氧化物纳米粒子的表面以防止聚集和提高稳定性至关重要。这些改性在从催化和药物递送,到水处理和聚合物复合材料的应用中都是基础 (Ahangaran & Navarchian, 2020)。

提高粘合性

有机硅烷在表面涂层、粘合剂和合成泡沫中用作粘合促进剂,增强不同材料之间的粘合强度。它们作为各种基材上的预处理底漆的有效性突出了它们在广泛应用中提高粘合性的多功能性 (Walker, 1991)。

生物医学植入物

在生物医学领域,正在探索金属生物材料上的硅烷基涂层,以提高植入物的抗生物腐蚀性、蛋白质吸附性、细胞活力和抗菌性能。这项研究对于开发更兼容和耐用的生物医学植入物至关重要 (Somasundaram, 2018)。

安全和危害

未来方向

属性

InChI |

InChI=1S/C5H12ClSi/c1-7(2)5-3-4-6/h3-5H2,1-2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIMUNKNMFGPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885013 |

Source

|

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (3-chloropropyl)dimethyl- | |

CAS RN |

18157-31-8 |

Source

|

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018157318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。